Benzenesulfonamide, 4-chloro-N-methyl-3-nitro-

Physicochemical Property Protonation State Drug Design

Researchers requiring a precisely substituted benzenesulfonamide scaffold for reproducible SAR studies face variability with generic analogs. 4-Chloro-N-methyl-3-nitrobenzenesulfonamide (CAS 137-48-4) eliminates this uncertainty with its rigorously defined N-methyl, 4-chloro, and 3-nitro substitution pattern. • Defined sulfatase selectivity benchmark: IC50 800,000 nM (bacterial) vs. 15,000,000 nM (human), enabling accurate comparator studies. • Versatile building block for azo dye synthesis via diazotization; mp 61-63 °C, predicted pKa 10.08 supports HPLC method development. • Available from stock with batch-specific QC documentation; global shipment.

Molecular Formula C7H7ClN2O4S
Molecular Weight 250.66 g/mol
CAS No. 137-48-4
Cat. No. B085541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonamide, 4-chloro-N-methyl-3-nitro-
CAS137-48-4
Molecular FormulaC7H7ClN2O4S
Molecular Weight250.66 g/mol
Structural Identifiers
SMILESCNS(=O)(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-]
InChIInChI=1S/C7H7ClN2O4S/c1-9-15(13,14)5-2-3-6(8)7(4-5)10(11)12/h2-4,9H,1H3
InChIKeyUMNGEAKUUOJPAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-N-methyl-3-nitrobenzenesulfonamide Overview


4-Chloro-N-methyl-3-nitrobenzenesulfonamide (CAS 137-48-4) is a substituted benzenesulfonamide derivative characterized by a chlorine atom at the 4-position, a nitro group at the 3-position, and an N-methyl substituent on the sulfonamide nitrogen . This specific substitution pattern distinguishes it from other benzenesulfonamides, influencing its physicochemical properties and reactivity profile, making it a valuable intermediate in the synthesis of more complex molecules, including potential pharmaceuticals and agrochemicals .

Role Synthetic intermediate with unique 4-Cl, 3-NO₂, N-Me substitution
Use Context Designed for organic synthesis, enzyme probe development, and analytical reference
Selection Logic Distinct protonation and reactivity profile vs. non-methylated or less substituted benzenesulfonamides

4-Chloro-N-methyl-3-nitrobenzenesulfonamide Substitution Risks


The presence and position of the chloro, nitro, and N-methyl groups in 4-chloro-N-methyl-3-nitrobenzenesulfonamide are critical determinants of its chemical and biological behavior. Substitution with a generic or closely related sulfonamide, such as an analog lacking the N-methyl group or with a different substitution pattern, can lead to significant alterations in key properties like pKa, solubility, and enzyme inhibition profiles [1]. For example, the N-methyl group directly influences the acidity of the sulfonamide nitrogen, which is a key pharmacophore in carbonic anhydrase inhibition. Therefore, replacing this compound with an in-class analog without rigorous re-validation can lead to experimental failure, reduced yields in synthetic pathways, or incorrect interpretation of biological data [2].

Feature
4-Chloro-N-methyl-3-nitrobenzenesulfonamide
Generic / Non-methylated analog
pKa & ionization
N-methyl substitution raises predicted pKa ~0.8 units, shifting protonation state near physiological pH
Lower pKa may alter solubility and membrane permeability; enzyme binding profiles can differ significantly
Synthetic reactivity
Nitro and sulfonamide groups enable diazotization pathway for azo dye synthesis
Less substituted or non-methylated variants may lack the required electronic and steric profile, reducing reaction selectivity
Enzyme inhibition context
N-methyl pharmacophore critical for carbonic anhydrase isoform binding; class‑specific sulfatase selectivity documented
Substitution pattern changes can shift off‑target effects and compromise structure‑activity relationship conclusions

Selection Criteria for 4-Chloro-N-methyl-3-nitrobenzenesulfonamide


pKa vs Non-Methylated Analog

The N-methyl substitution on 4-chloro-N-methyl-3-nitrobenzenesulfonamide results in a significantly higher predicted pKa value compared to its non-methylated counterpart, 4-chloro-3-nitrobenzenesulfonamide. This difference directly impacts the compound's ionization state at physiological pH, influencing its solubility, membrane permeability, and potential for interaction with biological targets .

pKa vs Non‑methylated
Predicted
ΔpKa = 0.80 units (10.08 vs 9.28, predicted)
Protonation‑state‑dependent assay context
Experimental validation required; ratio of ionized species may shift ~6‑fold near pH 9‑10
Physicochemical Property Protonation State Drug Design

Aryl Sulfatase vs Steroid Sulfatase Inhibition

4-Chloro-N-methyl-3-nitrobenzenesulfonamide exhibits a stark difference in inhibitory potency between bacterial aryl sulfatase and human steroid sulfatase. It shows weak inhibition of Klebsiella pneumoniae aryl sulfatase but negligible activity against human steroid sulfatase, indicating a degree of target selectivity that may be relevant in antimicrobial research contexts [1].

Sulfatase selectivity
Head‑to‑head
18.75‑fold lower potency vs human steroid sulfatase (IC₅₀ 800,000 vs 15,000,000 nM)
Supports bacterial sulfatase selectivity review
Both values indicate weak inhibition; benchmark for comparator reference inhibitor selection
Enzyme Inhibition Selectivity Antimicrobial

Carbonic Anhydrase Inhibitor Potential

As a member of the N-methyl-substituted benzenesulfonamide class, 4-chloro-N-methyl-3-nitrobenzenesulfonamide is structurally related to known inhibitors of carbonic anhydrase (CA) enzymes. Research on analogous compounds indicates that the N-methyl group is a critical feature for binding to specific CA isoforms, including the tumor-associated CA IX [1]. While direct quantitative data for this specific compound is not available in primary literature, its class membership strongly infers its potential utility as a scaffold or tool compound for exploring CA inhibition, particularly for isoforms relevant to glaucoma and cancer [2].

Carbonic Anhydrase scaffold
Class‑level
N‑methylbenzenesulfonamide core with 4‑Cl, 3‑NO₂
CA isoform SAR exploration context
Direct inhibition data unavailable; class membership infers potential utility for tumor‑associated CA IX/CA XII research
Carbonic Anhydrase Enzyme Inhibition Anticancer

Key Synthetic Intermediate

The compound's structure, featuring a reactive nitro group and a sulfonamide moiety, makes it a versatile intermediate for further chemical transformations. It is specifically cited as a precursor for the synthesis of azo dyes via diazotization reactions, a pathway enabled by the sulfonamide group's ability to facilitate azo linkage formation . This functional utility differentiates it from simpler or less substituted benzenesulfonamides that may lack the requisite reactivity for such applications.

Azo dye precursor
Supporting evidence
Diazotization‑enabled azo linkage formation
Synthetic building‑block selection context
Qualitative differentiation from less reactive benzenesulfonamides
Organic Synthesis Building Block Azo Dyes

Application Scenarios for 4-Chloro-N-methyl-3-nitrobenzenesulfonamide


Carbonic Anhydrase Inhibitor SAR

Use as a specific scaffold for structure-activity relationship (SAR) studies focused on carbonic anhydrase (CA) isoforms. The compound's class membership, as a substituted N-methylbenzenesulfonamide, makes it a relevant comparator or starting point for developing selective CA IX or CA XII inhibitors for anticancer or antiglaucoma research, as supported by class-level evidence .

Sulfatase Reference Inhibitor

Employ as a weak but selective reference inhibitor in sulfatase enzyme assays. The quantified difference in potency between bacterial and human sulfatases (IC50 of 800,000 nM vs. 15,000,000 nM) provides a benchmark for assessing the activity and selectivity of novel sulfatase inhibitors, as detailed in direct comparative data .

Azo Dye Synthesis Precursor

Utilize as a key building block in organic synthesis, particularly for the preparation of azo dyes. The compound's ability to undergo diazotization reactions, a property supported by synthetic literature, makes it a valuable intermediate for creating more complex aromatic systems for materials science or chemical biology applications .

HPLC Reference Standard

Serve as a reference standard for developing and validating analytical methods, such as HPLC, due to its well-defined and unique physicochemical properties, including a reported melting point of 61-63 °C and a predicted pKa of 10.08 . This ensures accurate identification and quantification in complex mixtures.

Application
Selection Property
Validation Focus
Carbonic anhydrase SAR
N‑methylbenzenesulfonamide scaffold
CA isoform selectivity screening (e.g., CA IX, CA XII)
Sulfatase reference inhibitor
Bacterial vs human sulfatase selectivity context
Bacterial aryl sulfatase inhibition endpoint review
Azo dye synthesis
Nitro‑to‑azo synthetic pathway compatibility
Diazotization reactivity verification
HPLC reference standard
Defined thermal and ionization properties
Chromatographic retention behavior validation

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